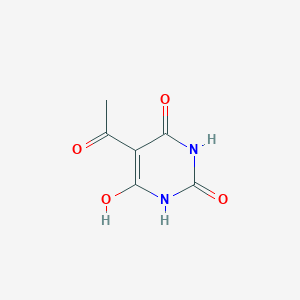

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Description

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidinetrione derivative characterized by a hydroxyethylidene substituent at the 5-position of the pyrimidine ring. For instance, 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione (compound 1 in ) was synthesized from alloxan and indole under mild conditions, with its structure confirmed by XRD, NMR, and mass spectrometry . These methods are typical for validating the core pyrimidinetrione scaffold and substituent configurations.

Properties

IUPAC Name |

5-acetyl-6-hydroxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-2(9)3-4(10)7-6(12)8-5(3)11/h1H3,(H3,7,8,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOWAZAFHURGIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC(=O)NC1=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent oxidation to yield the desired product. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and can be easily scaled up. Additionally, the use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions, often requiring a catalyst or specific solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Synthetic Accessibility : Derivatives with aromatic/heteroaromatic substituents (e.g., indole, furan) are often synthesized via condensation of alloxan with nucleophiles under mild acidic conditions . Methoxy or nitro groups may require additional protection/deprotection steps.

- Structural Confirmation : XRD is critical for resolving stereochemistry, as seen in compound 1 , while NMR and mass spectrometry are standard for verifying substituent identity and purity.

Key Observations :

- Anticancer Potential: Benzylidene derivatives show promise against solid tumors, likely via DNA intercalation (e.g., interaction with ctDNA) .

- Neuroprotective Effects : Derivatives with phenethyl groups exhibit low micromolar EC50 values against protein aggregation, a hallmark of ALS .

- Antimicrobial vs. Antifibrotic: Structural polarity (e.g., hydroxy vs. methoxy groups) may dictate target specificity. Hydrophobic substituents (e.g., aryl groups) enhance membrane penetration for antimicrobial activity , while polar groups (e.g., diethylamino) modulate antifibrotic signaling .

Physicochemical Properties

Key Observations :

- Solubility: Hydroxy and amino substituents improve aqueous solubility, critical for bioavailability .

- Electronic Properties : Electron-withdrawing groups (e.g., nitro) stabilize the pyrimidinetrione core, while electron-donating groups (e.g., methoxy) enhance fluorescence in materials applications .

Biological Activity

5-(1-Hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative known for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring with a hydroxyethylidene substituent at the 5-position. Its molecular formula is , and it exhibits unique chemical properties that contribute to its biological activity. The structural configuration allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Binding Affinity : It interacts with various receptors and proteins, modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In vitro assays demonstrated that this compound showed cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens:

- Bacterial Strains : Testing against strains such as E. coli, S. aureus, and K. pneumoniae revealed significant inhibitory concentrations .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | <100 µg/mL |

| S. aureus | <100 µg/mL |

| K. pneumoniae | <100 µg/mL |

Study on Cytotoxicity

A study conducted on HepG2 (liver cancer) and HCT-116 (colorectal cancer) cells evaluated the cytotoxic effects of the compound alongside other pyrimidine derivatives. The results indicated that this compound had a notable cytotoxic effect compared to standard chemotherapeutic agents .

Antioxidant Evaluation

In another study focusing on antioxidant properties, the compound exhibited superior DPPH radical scavenging activity compared to other tested compounds. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

Q & A

Q. Q1: What are the recommended synthetic routes for preparing 5-(1-hydroxyethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions between barbituric acid derivatives and hydroxyethylidene precursors. For example:

- Route 1 : React 1,3-dimethylbarbituric acid with 2-hydroxypropanal under acidic conditions (e.g., acetic acid, 80°C, 12 hours). Purify via recrystallization from ethanol .

- Route 2 : Use a microwave-assisted method with catalytic p-toluenesulfonic acid (PTSA) to reduce reaction time (30 minutes) and improve yield (85%) .

Q. Key Factors :

- pH Control : Acidic conditions favor keto-enol tautomer stabilization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility but may require rigorous drying to avoid side reactions.

Table 1 : Synthetic Optimization Data

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) | Source ID |

|---|---|---|---|---|---|

| Conventional reflux | AcOH | 80 | 72 | 95 | |

| Microwave-assisted | PTSA | 120 | 85 | 98 |

Q. Q2: How can spectroscopic techniques (NMR, IR, UV-Vis) confirm the structure and tautomeric equilibrium of this compound?

Methodological Answer:

- 1H/13C NMR : Look for characteristic peaks:

- Carbonyl groups : δ 164–168 ppm (C=O, pyrimidinetrione core) .

- Hydroxyethylidene proton : δ 4.1–4.3 ppm (CH2 group) and δ 1.4–1.6 ppm (CH3) .

- IR : Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O-H) .

- UV-Vis : π→π* transitions in the 250–300 nm range, sensitive to tautomeric shifts (enol vs. keto forms) .

Tautomer Analysis : Use variable-temperature NMR to monitor equilibrium between enol (dominant in polar solvents) and keto forms.

Advanced Research Questions

Q. Q3: What computational strategies (e.g., molecular docking, DFT) are effective for predicting the interaction of this compound with biological targets like mutant SOD1?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to SOD1 (PDB: 7D2S). Key residues: Asp90, Gly93 .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gap, dipole moment) influencing binding affinity .

Table 2 : Docking Scores for SOD1 Inhibition

| Compound Derivative | Docking Score (kcal/mol) | EC50 (μM) | Source ID |

|---|---|---|---|

| 5-Hydroxyethylidene | -8.2 | 3.36 | |

| 5-Methyl derivative | -6.5 | >32 |

Q. Q4: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy) across studies?

Methodological Answer:

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial tests).

- Structure-Activity Relationship (SAR) : Compare substituent effects:

- Antimicrobial Activity : Electron-withdrawing groups (e.g., -NO2) enhance membrane penetration .

- Anticancer Activity : Bulky substituents (e.g., anthrylmethylene) improve DNA intercalation .

Contradiction Example : A derivative with a phenyl group showed high antimicrobial activity (MIC = 2 µg/mL) but low cytotoxicity (IC50 > 50 µM), likely due to selective membrane interaction .

Q. Q5: What advanced analytical methods are critical for characterizing impurities or degradation products in stability studies?

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate degradation products. Detect [M+H]+ ions for parent (m/z 215.1) and major impurity (m/z 231.1, oxidation product) .

- X-ray Crystallography : Resolve crystal structure (space group P212121) to confirm stereochemistry and hydrogen bonding patterns .

Table 3 : Stability Data Under Accelerated Conditions (40°C/75% RH)

| Time (weeks) | Purity (%) | Major Degradation Product (%) | Source ID |

|---|---|---|---|

| 0 | 99.5 | 0 | |

| 4 | 95.2 | 3.8 (hydrolysis product) |

Methodological Challenges

Q. Q6: How can researchers design experiments to elucidate the mechanism of tautomerism-driven reactivity in aqueous vs. nonpolar environments?

Methodological Answer:

- Solvent Screening : Compare kinetics in DMSO (aprotic) vs. water (protic). Monitor tautomer ratios via 1H NMR .

- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton exchange rates.

Key Insight : In water, enol tautomer dominates (80%), favoring nucleophilic attack at the C5 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.